Oxocamphor

Description

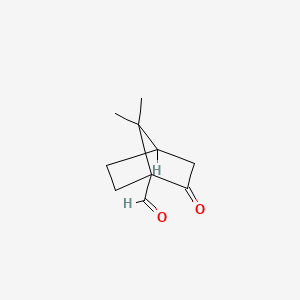

Structure

2D Structure

3D Structure

Properties

CAS No. |

6004-71-3 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde |

InChI |

InChI=1S/C10H14O2/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h6-7H,3-5H2,1-2H3/t7-,10-/m1/s1 |

InChI Key |

DLKVHFJZTKTFRS-GMSGAONNSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2)C=O)C |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)C=O)C |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for Oxocamphor and Its Derivatives

Chemoenzymatic Synthesis of Oxocamphor

The chemoenzymatic synthesis of this compound has emerged as a powerful strategy, primarily leveraging the capabilities of specific hydrolase enzymes. This approach offers remarkable control over stereochemistry, a critical aspect in the synthesis of complex molecules.

Biotransformation Pathways and Enzyme-Mediated Synthesis (e.g., 6-Oxocamphor Hydrolase)

The key enzyme in the biotransformation of camphor (B46023) derivatives to chiral keto acids is 6-oxocamphor hydrolase (OCH). researchgate.net This enzyme is a member of the crotonase superfamily and is isolated from microorganisms such as Rhodococcus sp. researchgate.net OCH catalyzes the carbon-carbon bond cleavage in bicyclic β-diketones like 6-oxocamphor. researchgate.net This enzymatic transformation is a desymmetrization process, converting a symmetrical substrate into an optically active product. researchgate.net The biotransformation pathway involves the hydrolysis of the bicyclic dione, leading to the formation of α-campholinic acid. researchgate.net

Mechanistic Insights into Biocatalytic Cleavage (e.g., Retro-Claisen Reactions)

The biocatalytic cleavage of 6-oxocamphor by OCH proceeds through a retro-Claisen reaction. researchgate.net This mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the β-diketone. researchgate.net The reaction is initiated by the activation of a water molecule by a catalytic dyad, typically composed of histidine and aspartate residues within the enzyme's active site. researchgate.net This attack leads to the formation of a tetrahedral intermediate. researchgate.net Subsequently, the carbon-carbon bond between the two carbonyl groups is cleaved, resulting in the formation of a carboxylic acid and an enolate intermediate. researchgate.net This enolate is then protonated to yield the final keto acid product. researchgate.net

Stereocontrol and Prochiral Selectivity in Enzymatic Transformations

A remarkable feature of 6-oxocamphor hydrolase is its high degree of stereocontrol and prochiral selectivity. researchgate.net The enzyme selectively attacks one of the two prochiral carbonyl groups of the symmetrical 6-oxocamphor substrate. researchgate.net Structural studies and modeling of the substrate in the enzyme's active site have revealed the basis for this selectivity. nih.gov The specific orientation of the substrate, dictated by interactions with active site residues, exposes one prochiral face of a carbonyl group to the activated water molecule. researchgate.net This precise positioning ensures the formation of a specific stereoisomer of the product. The structure of an OCH mutant in complex with the product, (2S,4S)-α-campholinic acid, has provided valuable clues about the origin of this prochiral selectivity and the stabilization of the transition state. nih.gov

Classical and Modern Chemical Synthetic Routes to this compound

Alongside enzymatic methods, classical and modern chemical syntheses provide essential pathways to this compound and its derivatives, often starting from readily available precursors like camphor.

Multi-Step Synthetic Sequences from Precursors (e.g., Camphor)

A well-established chemical route to π-oxocamphor begins with (+)-camphor. finechemicals.com.cn This multi-step synthesis involves a sequence of bromination, reduction, esterification, hydrolysis, and oxidation reactions. finechemicals.com.cn The process starts with the double bromination of (+)-camphor to yield (+)-α,π-dibromocamphor. finechemicals.com.cn This is followed by a reduction step to produce (+)-π-bromocamphor. finechemicals.com.cn The subsequent esterification and hydrolysis steps convert the bromo-derivative into (+)-π-hydroxycamphor. finechemicals.com.cn Finally, oxidation of the hydroxyl group furnishes the target π-oxocamphor. finechemicals.com.cn

Table 1: Multi-step Synthesis of π-Oxocamphor from (+)-Camphor

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1a | Bromination | Bromine, Glacial Acetic Acid, 80°C, 6h | (+)-α-bromocamphor | 88.5 |

| 1b | Bromination | Bromine, Chlorosulfonic Acid, Room Temp, 2h | (+)-α,π-dibromocamphor | 80.1 |

| 2 | Reduction | Zinc, Glacial Acetic Acid, Ice Bath, 3h | (+)-π-bromocamphor | 66.3 |

| 3 | Esterification-Hydrolysis | Potassium Acetate (B1210297), Glacial Acetic Acid, 190°C, 30h; then KOH | (+)-π-hydroxycamphor | 78.1 |

| 4 | Oxidation | Pyridinium (B92312) Chlorochromate (PCC), CH₂Cl₂, Room Temp, 2h | π-Oxocamphor | 95.5 |

This synthetic sequence demonstrates a classical approach to modifying the camphor scaffold to introduce the desired oxo functionality.

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of this compound and its derivatives is critically dependent on the optimization of reaction conditions to maximize yield and purity. The oxidation of borneol or isoborneol (B83184) to camphor serves as a foundational model for these transformations, with research focusing on the interplay of oxidizing agents, solvents, catalysts, and temperature. The choice of oxidant is paramount, as harsh reagents can lead to over-oxidation or the formation of unwanted side products, while milder agents may result in incomplete conversion.

Key parameters that are manipulated during optimization include:

Oxidizing Agent: Traditional methods often employed hazardous, chromium-based reagents like chromic acid. Modern approaches prioritize milder and more selective oxidants such as pyridinium chlorochromate (PCC), sodium hypochlorite (B82951) (bleach), and Oxone. gctlc.org

Solvent System: The solvent must effectively dissolve the substrate while being compatible with the chosen oxidant. Studies have explored replacing traditional organic acids, like acetic acid, with alternatives such as ionic liquids, which can serve as both the solvent and catalyst, leading to improved yields. westmont.edu

Catalysis: The use of catalysts is a key strategy for yield enhancement. For instance, the oxidation of borneol with Oxone is significantly improved by the addition of a catalytic quantity of sodium chloride. gctlc.org

Temperature Control: Oxidation reactions are often exothermic. Maintaining a controlled temperature, frequently through the use of an ice bath, is essential to prevent side reactions and product degradation.

Recent studies have focused on comparing these different systems to identify the most effective and efficient conditions. For example, the oxidation of isoborneol using sodium hypochlorite in ionic liquid solvents has been shown to produce higher yields than when conducted in glacial acetic acid. westmont.edu Similarly, the use of Oxone with catalytic NaCl at room temperature provides a high-yield, environmentally friendly alternative to older bleach-based procedures. gctlc.org

Table 1: Comparison of Optimized Reaction Conditions for the Oxidation of Borneol/Isoborneol to Camphor

| Oxidizing System | Substrate | Solvent | Key Conditions | Reported Yield | Source(s) |

|---|---|---|---|---|---|

| Sodium Hypochlorite (NaOCl) | Isoborneol | 1-hexyl-3-methylimidazolium chloride (Ionic Liquid) | Dropwise addition at 25-30°C | 70-79% | westmont.edu |

| Sodium Hypochlorite (NaOCl) | Isoborneol | Glacial Acetic Acid | Dropwise addition at 25-30°C | <70% | westmont.edu |

| Oxone / Sodium Chloride (cat.) | (1S)-Borneol | Ethyl Acetate / Water | 1 hour, room temperature | High | gctlc.org |

| Chromic Acid (H₂CrO₄) | Isoborneol | Acetone | Ice bath cooling | Effective | |

| Clayfen | Borneol | Solvent-free | Microwave irradiation (15-60s) | - | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and related compounds to minimize environmental impact and enhance safety. gctlc.org This involves a deliberate effort to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The oxidation of borneol to camphor is a classic experiment frequently used to illustrate these principles in practice. gctlc.orgresearchgate.net

Key green chemistry principles applied in this context include:

Prevent Waste: Optimizing reactions to maximize atom economy and yield reduces the amount of waste generated. Methods that eliminate extensive purification steps, for example, contribute to this goal.

Less Hazardous Chemical Syntheses: A primary focus has been the replacement of toxic, heavy-metal oxidants like chromium (VI) compounds with more benign alternatives. researchgate.net The use of sodium hypochlorite (household bleach) or Oxone (a potassium salt) in conjunction with a simple catalyst like NaCl represents a significant improvement in safety and environmental profile. gctlc.org

Safer Solvents and Auxiliaries: The selection of solvents is critical. Green approaches favor water or recyclable solvents like ethyl acetate over chlorinated solvents. gctlc.org Research into using recyclable ionic liquids also aligns with this principle. westmont.edu

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure, as seen in the Oxone/NaCl oxidation, reduces energy consumption compared to methods requiring heating or cooling. gctlc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can carry out a single reaction many times. The use of catalytic sodium chloride instead of a stoichiometric activator is a prime example. gctlc.org

By adopting these principles, the synthesis of camphor-like molecules can be transformed from a process involving hazardous materials and significant waste into a safer, more efficient, and environmentally responsible procedure suitable for both academic and industrial settings. gctlc.org

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry has emerged as a powerful technology for improving the scalability, safety, and efficiency of chemical syntheses, including those for complex molecules like this compound derivatives. mtak.hudur.ac.uk Unlike traditional batch processing in flasks, flow chemistry involves pumping reagents through a network of tubes and reactors where the chemical transformations occur. nih.gov This methodology offers several distinct advantages for scaling up production.

The primary benefits of applying continuous flow techniques include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tubes allows for superior control over reaction temperature, rapidly dissipating heat from exothermic reactions. wiley-vch.dealmacgroup.com This enables reactions to be run safely at higher temperatures and concentrations than would be possible in a large batch reactor, often leading to dramatically reduced reaction times. wiley-vch.de

Improved Safety: In a flow system, only small quantities of hazardous reagents or unstable intermediates are present at any given moment, significantly reducing the risks associated with thermal runaways or accidental releases. nih.govdurham.ac.uk This is particularly advantageous when scaling up potentially energetic reactions.

Scalability and Reproducibility: Scaling up a reaction in a flow system is often achieved by simply running the system for a longer duration or by "numbering up"—running multiple systems in parallel. almacgroup.comresearchgate.net This approach avoids the complex and often unpredictable challenges of scaling up batch reactors.

Integration of Synthesis and Purification: Flow systems allow for the "telescoping" of multiple reaction steps, where the output of one reactor is fed directly into the next. mtak.hudurham.ac.uk In-line purification modules, such as liquid-liquid extractors or columns with solid-supported scavengers, can be integrated to remove byproducts and impurities, delivering a cleaner final product without manual workup. durham.ac.uk

The synthesis of a functionalized this compound derivative could be translated to a scalable continuous process by designing a modular system where each step—such as oxidation, derivatization, and purification—is performed in a dedicated reactor or module within a continuous sequence. mtak.huspringernature.com

Synthesis of Functionalized this compound Derivatives

Derivatization Strategies and Functional Group Transformations

The this compound scaffold, characterized by its hydroxyl and carbonyl functional groups, is amenable to a wide range of derivatization and functional group transformations. solubilityofthings.comimperial.ac.uk These reactions are crucial for creating diverse analogues for further synthetic applications or for introducing specific properties, such as a chromophore for analytical detection. nih.govresearchgate.net The primary sites for transformation are the secondary alcohol and the ketone.

Transformations at the Hydroxyl Group: The secondary alcohol is a versatile handle for numerous reactions:

Oxidation: The hydroxyl group can be oxidized to a ketone, converting 3-hydroxycamphor into camphor-3,x-dione using standard oxidizing agents. imperial.ac.uk

Esterification and Etherification: The alcohol can be readily converted into esters or ethers. Esterification with acid chlorides or anhydrides, or ether formation via reactions like the Williamson ether synthesis, can be used to introduce a vast array of functional groups. organic-synthesis.com

Conversion to Halides: Reagents used in reactions like the Appel reaction can transform the hydroxyl group into a halide (e.g., bromide or chloride), which can then serve as a leaving group for subsequent nucleophilic substitution reactions. organic-synthesis.com

Transformations at the Carbonyl Group: The ketone functionality also allows for various modifications:

Reduction: The carbonyl can be stereoselectively reduced back to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding either borneol or isoborneol derivatives depending on the stereochemical control. imperial.ac.ukyoutube.com

Wittig and Related Reactions: The ketone can be converted into an alkene through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, allowing for carbon-carbon bond formation at this position. organic-synthesis.com

These fundamental transformations enable chemists to modify the this compound core, altering its physical and chemical properties and creating a library of derivatives for various applications.

Stereoselective Synthesis of Novel this compound Analogues

The rigid, chiral framework of camphor and its derivatives makes them exceptionally useful as chiral auxiliaries in stereoselective synthesis. iupac.orgnih.gov A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct a subsequent reaction to produce a single desired stereoisomer. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy allows for the creation of novel, enantiomerically pure analogues that would be difficult to synthesize otherwise.

One of the most successful and widely used camphor-derived chiral auxiliaries is Oppolzer's camphorsultam. iupac.org This auxiliary is synthesized from camphorsulfonic acid and is attached to a substrate, such as an acrylic acid derivative, to form an N-enoyl sultam. iupac.org The bulky and conformationally rigid sultam effectively blocks one face of the double bond, forcing reagents to attack from the opposite, unhindered face with high diastereoselectivity.

Applications of camphor-based auxiliaries in stereoselective synthesis include:

Diels-Alder Reactions: N-enoylsultams undergo highly stereoselective [4+2] cycloadditions with dienes, creating multiple new stereocenters in a single step with predictable absolute configuration. iupac.org

Conjugate Additions: The addition of organometallic reagents to N-enoylsultams proceeds with high facial selectivity, allowing for the stereocontrolled formation of new carbon-carbon bonds.

Asymmetric Alkylations and Aldol (B89426) Reactions: Chiral enolates generated from substrates attached to the camphorsultam auxiliary react with electrophiles, such as alkyl halides or aldehydes, to produce alkylated or aldol products with excellent stereocontrol. iupac.org

Through the use of these camphor-derived auxiliaries, the synthesis of complex molecules and novel analogues with precisely controlled stereochemistry is made possible. nih.gov

Design and Synthesis of Chiral this compound-Based Building Blocks

The inherent chirality and rigid bicyclic structure of the camphor skeleton make it an ideal starting point for the design and synthesis of chiral building blocks. iupac.orgnbinno.com These building blocks are enantiomerically pure compounds that contain reactive functional groups, allowing them to be incorporated into the synthesis of larger, more complex target molecules such as natural products and pharmaceuticals. nbinno.com

Several distinct classes of chiral building blocks have been developed from camphor and its oxidized derivatives:

(+)-3-Bromocamphor-10-Sulfonic Acid: This commercially available derivative is a versatile building block. nbinno.com The presence of the bromine atom and the sulfonic acid group provides two distinct reactive handles for further functionalization. Its rigid stereochemical structure makes it valuable for synthesizing new chiral catalysts or as an intermediate in the preparation of complex drug candidates. nbinno.com

Camphor-Derived Diols (CAMDOLs): A newer class of chiral building blocks, CAMDOLs, are synthesized from camphorquinone (B77051), an oxidized derivative of camphor. nih.gov These C1-asymmetric diols are stable, scalable, and can be used as powerful chiral templates to control the stereochemistry in the synthesis of P-stereogenic compounds. nih.gov

Camphoric Acid and Isocamphoric Acid: Derived from the oxidative cleavage of the camphor ring system, these chiral dicarboxylic acids are highly valued building blocks. csulb.edu Their resistance to racemization and ability to chelate metals have made them particularly prolific in the construction of homochiral metal-organic frameworks (MOFs), which are porous materials with applications in chiral recognition and separation. csulb.edu

The design of these building blocks leverages the natural chirality of camphor, installing specific functional groups at strategic positions to facilitate their use in assembling complex molecular architectures with high stereochemical fidelity. nbinno.comnih.gov

Retrosynthetic Analysis and Route Scouting for Complex Targets

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is deconstructed into simpler, commercially available, or easily accessible precursors. This process helps in identifying strategic bond disconnections and key intermediates, thereby paving the way for a forward synthesis. When this compound is employed as a starting material, the retrosynthetic analysis leverages its pre-existing stereocenters and functional groups to simplify the synthetic challenge.

Route scouting, on the other hand, involves the exploration and evaluation of multiple synthetic pathways to a target molecule. This process is crucial for identifying the most efficient, scalable, and economically viable route. The use of this compound from the chiral pool can significantly influence route scouting decisions by providing a stereochemically defined scaffold early in the synthesis, thus avoiding the need for asymmetric induction or resolution steps at later stages. wikipedia.org

A notable example illustrating the strategic use of a camphor derivative in the synthesis of a complex terpenoid is the synthesis of (-)-patchouli alcohol. rsc.orgresearchgate.net While not directly starting from this compound, the principles of utilizing a rigid, chiral bicyclic ketone are analogous. A retrosynthetic analysis of (-)-patchouli alcohol reveals a pathway that simplifies the tricyclic core to a bicyclic precursor, which can be envisioned to originate from a camphor-like structure.

Retrosynthetic Analysis of a Hypothetical Complex Target Derived from this compound:

Imagine a complex hypothetical target molecule, "Oxocamphoroid," possessing a polycyclic framework with multiple stereocenters. A plausible retrosynthetic strategy originating from this compound would involve the following key disconnections:

Late-stage functional group interconversions: Disconnecting complex functionalities to reveal simpler precursor groups on the this compound-derived core.

Ring-closing reactions: Breaking key ring-forming bonds to simplify the polycyclic system into a more manageable, functionalized this compound derivative.

Stereocontrolled functionalization: Disconnecting appendages on the bicyclic core, relying on the inherent stereochemistry of this compound to guide the installation of these groups.

This approach effectively channels the complexity of the target molecule back to the readily available, enantiopure starting material.

Route Scouting and Optimization:

Once a retrosynthetic pathway is established, route scouting for the forward synthesis commences. Different strategies can be explored to construct the target molecule from this compound. For instance, various methods for carbon-carbon bond formation, functional group manipulation, and cyclization can be investigated and compared.

The table below outlines a hypothetical comparison of two synthetic routes (Route A and Route B) for the synthesis of an advanced intermediate from this compound, highlighting key parameters considered during route scouting.

| Parameter | Route A | Route B |

| Starting Material | (+)-Oxocamphor | (+)-Oxocamphor |

| Key Transformation | Diels-Alder Cycloaddition | Radical Cyclization |

| Number of Steps | 8 | 10 |

| Overall Yield | 15% | 12% |

| Stereoselectivity | High (substrate-controlled) | Moderate (reagent-controlled) |

| Scalability | Moderate | Good |

| Reagent Cost | High | Low |

This comparative analysis allows synthetic chemists to make an informed decision on the most promising route for further development and optimization. The choice between routes would depend on the specific goals of the synthesis, such as the need for high stereopurity, large quantities of the final product, or cost-effectiveness.

Detailed Research Findings in Camphor-Derived Syntheses:

In the total synthesis of taxane (B156437) derivatives, camphor has been utilized as a chiral starting material. nih.govohira-sum.com For instance, the synthesis of key intermediates for paclitaxel (B517696) (Taxol) has leveraged the camphor skeleton. nih.gov One approach involved the conversion of a camphor-derived intermediate into a key building block containing the A-ring of the taxane core. The inherent chirality of camphor was instrumental in establishing the correct stereochemistry in the final product.

The synthesis of alkynyl-substituted camphor derivatives has also been explored for the preparation of compounds related to paclitaxel. nih.gov These studies demonstrate the versatility of the camphor scaffold in accessing structurally diverse and complex molecules. The reaction of 3-oxo-camphorsulfonylimine, a derivative of this compound, with terminal alkynes has been investigated to produce precursors for complex heterocyclic systems. nih.gov

The following table summarizes key reactions and their outcomes in the synthesis of complex molecules utilizing camphor-derived starting materials, which are conceptually applicable to this compound-based syntheses.

| Starting Material | Reagent(s) | Key Transformation | Product | Yield | Reference |

| Camphor Derivative | Diene, Lewis Acid | Diels-Alder Reaction | Bicyclic adduct | >90% | udel.edu |

| 3-Oxo-camphorsulfonylimine | Lithium acetylide | Nucleophilic addition | Alkynyl amino alcohol | Variable | nih.gov |

| Camphor-derived enone | Organocuprate | Conjugate addition | Functionalized bicyclo[2.2.1]heptanone | High | nih.gov |

These examples underscore the power of employing this compound and its derivatives as chiral building blocks in the design and execution of synthetic routes to complex and biologically significant molecules. The combination of retrosynthetic analysis and thorough route scouting enables chemists to navigate the complexities of total synthesis with greater efficiency and precision.

Mechanistic Investigations and Reaction Pathways of Oxocamphor

Oxidation and Reduction Pathways of the Carbonyl Functionality

The reactivity of oxocamphor is largely dictated by its two carbonyl groups. These functional groups are susceptible to both oxidation and reduction, leading to a variety of molecular transformations.

Oxidation: The carbon atoms within the carbonyl groups of this compound are in a relatively high oxidation state. libretexts.org Further oxidation of ketones is generally challenging under standard conditions as it requires cleavage of a carbon-carbon bond. However, strong oxidizing agents under harsh conditions, such as Baeyer-Villiger oxidation, can lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone.

Reduction: In contrast, the carbonyl groups of this compound are readily reduced to alcohols. wikipedia.orgchemistrysteps.com This transformation can be achieved using a variety of reducing agents, which function as sources of a hydride ion (H⁻). chemistrysteps.com The mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. chemistrysteps.com Subsequent protonation of the resulting alkoxide intermediate yields the corresponding alcohol. chemistrysteps.com The stereochemical outcome of this reduction is influenced by the steric hindrance posed by the bicyclic camphor (B46023) framework.

Common metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. wikipedia.orgchemistrysteps.com LiAlH₄ is a significantly more powerful reducing agent than NaBH₄. chemistrysteps.com

| Reaction Type | Reagent Class | Product | General Mechanism |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Lactone | Baeyer-Villiger Oxidation |

| Reduction | Metal Hydrides (e.g., NaBH₄, LiAlH₄) | Alcohol (Hydroxycamphor) | Nucleophilic addition of hydride |

Enolization and Tautomerism Studies

Like other carbonyl compounds possessing α-hydrogens, this compound can undergo enolization to form an enol tautomer. wikipedia.orglibretexts.org Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and the shifting of a double bond. libretexts.orgmasterorganicchemistry.com The equilibrium between the keto form (this compound) and its enol form is known as keto-enol tautomerism. wikipedia.orgmasterorganicchemistry.com

The process can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A weak base (like water) then removes an α-hydrogen, leading to the formation of a C=C double bond and the enol. masterorganicchemistry.com

Base Catalysis: Under basic conditions, a base removes an α-hydrogen to form an enolate anion. This enolate is a resonance-stabilized intermediate. youtube.com Protonation of the enolate oxygen then yields the enol. libretexts.orgyoutube.com

For simple ketones, the keto form is generally more stable and predominates at equilibrium. masterorganicchemistry.com However, factors such as conjugation, hydrogen bonding, and aromaticity can stabilize the enol form. masterorganicchemistry.comyoutube.com In the case of a β-diketone like this compound, the potential for intramolecular hydrogen bonding in the enol form can significantly increase its stability and population at equilibrium. masterorganicchemistry.com

| Catalyst | Key Intermediate | Final Step |

| Acid (H⁺) | Protonated Carbonyl | Deprotonation of α-carbon |

| Base (B⁻) | Enolate Anion | Protonation of Oxygen |

Carbon-Carbon Bond Cleavage Mechanisms

The strained bicyclic ring system of this compound makes it susceptible to carbon-carbon bond cleavage reactions under specific enzymatic or chemical conditions.

The enzyme 6-oxocamphor hydrolase (OCH), found in certain bacteria like Rhodococcus sp., catalyzes the hydrolytic cleavage of a C-C bond in 6-oxocamphor. researchgate.netnih.gov This enzyme is a member of the crotonase superfamily and facilitates a desymmetrization of the bicyclic β-diketone substrate. nih.govresearchgate.net The reaction proceeds via a retro-Claisen mechanism, resulting in the formation of an optically active keto acid, (2R,4S)-α-campholinic acid. researchgate.netdrugbank.com

The proposed mechanism involves the following key steps: researchgate.net

Activation of Water: A catalytic dyad, typically involving histidine and aspartate residues within the enzyme's active site, activates a water molecule. researchgate.net

Nucleophilic Attack: The activated water molecule performs a nucleophilic attack on one of the prochiral carbonyl carbons of the 6-oxocamphor substrate. researchgate.net

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

C-C Bond Cleavage: The collapse of this intermediate leads to the cleavage of the C1-C6 bond, driven by the formation of a more stable enolate. researchgate.net

Protonation: The resulting enolate is then protonated to yield the final keto acid product. researchgate.net

Mutation studies have identified several key amino acid residues, including His-122, His-145, and Asp-154, as crucial for the catalytic activity of OCH. nih.govdrugbank.com

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound. wikipedia.org The reverse reaction, known as a retro-Claisen condensation, involves the cleavage of a C-C bond in a β-dicarbonyl compound. masterorganicchemistry.comyoutube.com this compound, being a cyclic β-diketone, can undergo this reaction when treated with a strong base. researchgate.netrsc.org

The mechanism proceeds as follows: wikipedia.org

Nucleophilic Attack: A strong base, such as a hydroxide (B78521) or alkoxide ion, attacks one of the carbonyl carbons.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

C-C Bond Cleavage: The intermediate collapses, breaking the carbon-carbon bond between the two carbonyl groups. This step is energetically favorable as it relieves ring strain and forms a stable enolate.

Protonation: An acidic workup protonates the enolate and the carboxylate to give the final ring-opened dicarboxylic acid product.

This reaction is essentially the chemical equivalent of the transformation catalyzed by 6-oxocamphor hydrolase. researchgate.net

| Step | Enzymatic Hydrolysis (OCH) | Base-Catalyzed Retro-Claisen |

| Nucleophile | Activated Water Molecule | Hydroxide/Alkoxide Ion |

| Key Intermediate | Enzyme-bound tetrahedral intermediate | Tetrahedral alkoxide intermediate |

| Driving Force | Enzyme catalysis, enolate stabilization | Relief of ring strain, enolate stabilization |

| Product | (2R,4S)-α-campholinic acid | Ring-opened dicarboxylic acid |

Photochemical Decomposition: Photochemical reactions are initiated by the absorption of light (photons). brainly.inwikipedia.org When a molecule like this compound absorbs light, typically UV radiation, an electron is promoted to a higher energy excited state. wikipedia.org This excited state can undergo reactions not accessible under thermal conditions. wikipedia.org For ketones, a common photochemical reaction is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates. These radicals can then undergo further reactions like decarbonylation or recombination.

Thermal Decomposition: Thermal decomposition, or thermolysis, involves the breakdown of a compound by heat. brainly.in These reactions are initiated by providing sufficient thermal energy to overcome the activation energy barrier for bond cleavage. brainly.in For a robust molecule like this compound, this would require high temperatures. The decomposition pathway would likely involve the cleavage of the weakest bonds in the molecule, potentially leading to fragmentation of the bicyclic ring system. In contrast to photochemical reactions which proceed from an excited electronic state, thermal reactions occur from the ground electronic state. brainly.in

Cyclization and Rearrangement Reactions Involving this compound

The rigid and strained bicyclic framework of this compound and its derivatives makes it a substrate for various rearrangement reactions, often driven by the relief of this strain. nih.gov A rearrangement reaction involves the migration of an atom or group within a molecule to yield a structural isomer. wiley-vch.de

Derivatives of camphorquinone (B77051), a close relative of this compound, have been shown to undergo deep-seated skeletal rearrangements under specific conditions, such as iodine-mediated cyclization. nih.gov These reactions can lead to the formation of complex tricyclic systems. nih.govdntb.gov.ua The driving force for such rearrangements is often the formation of a more stable carbocation intermediate and the inherent strain in the norbornane (B1196662) ring system. nih.gov

Reactions like the Pinacol rearrangement (for 1,2-diols) or the Beckmann rearrangement (for oximes) represent classic rearrangement pathways that could be applied to suitably functionalized this compound derivatives. libretexts.orgorganicreactions.org For instance, if this compound were reduced to the corresponding diol, acid catalysis could induce a pinacol-type rearrangement, leading to a spirocyclic ketone. libretexts.org

| Reaction Name | Starting Substrate Type | Potential Product from this compound Derivative |

| Pinacol Rearrangement | 1,2-Diol | Spirocyclic Ketone |

| Beckmann Rearrangement | Oxime | Lactam (ring-expanded amide) |

| Benzilic Acid Rearrangement | 1,2-Diketone | α-Hydroxy Carboxylic Acid |

Stereochemical Outcomes and Regioselectivity in Reactions

The rigid bicyclo[2.2.1]heptane framework of this compound exerts significant control over the stereochemical and regiochemical outcomes of its reactions. The steric environment and inherent strain of the fused ring system dictate the trajectory of approaching reagents and the relative stability of intermediates, leading to highly selective transformations.

Stereochemical Control

The stereoselectivity of reactions involving this compound is most prominently observed in nucleophilic additions to its carbonyl group. The reduction of the closely related parent compound, camphor, provides a well-studied model for understanding these outcomes. In this reaction, the approach of a hydride reagent, such as sodium borohydride, to the planar carbonyl group can theoretically occur from two faces: the exo face or the endo face. cerritos.edu

However, the camphor skeleton is not sterically equivalent on both sides. The C8 methyl group, part of the one-carbon bridge, creates significant steric hindrance on the exo face. cerritos.eduyoutube.com Consequently, the nucleophile preferentially attacks from the less hindered endo face. This trajectory results in the formation of the exo alcohol as the major product. cerritos.eduyoutube.com In the case of camphor reduction, this leads to a high diastereomeric excess of isoborneol (B83184) over borneol.

This principle of sterically directed attack is a governing factor in the reactions of this compound, where the rigid structure dictates that reagents will approach from the least hindered trajectory, leading to predictable stereoisomeric products.

| Attack Trajectory | Steric Hindrance | Resulting Product (Isomer) | Predicted Outcome |

|---|---|---|---|

| Exo Attack (Top-side) | High (from C8 methyl group) | Endo-alcohol (Borneol) | Minor Product |

| Endo Attack (Bottom-side) | Low | Exo-alcohol (Isoborneol) | Major Product |

Regioselectivity in Enolate Reactions

Reactions involving the formation of an enolate from this compound, such as alkylation, introduce questions of regioselectivity. The this compound structure can potentially form two different regioisomeric enolates by deprotonation at either the C3 or C5 position (alpha to the carbonyl). The selective formation of one enolate over the other is governed by the reaction conditions, which can favor either kinetic or thermodynamic control. stackexchange.com

Kinetic Control: Under conditions of a strong, sterically hindered base (like lithium diisopropylamide, LDA), low temperatures, and an aprotic solvent, the kinetically favored enolate is formed. stackexchange.comquimicaorganica.org This corresponds to the deprotonation of the most accessible proton. In the this compound system, the protons at the C3 position are generally less sterically hindered than the proton at the C1 bridgehead, favoring the formation of the less substituted enolate.

Thermodynamic Control: Under conditions that allow for equilibration (higher temperatures, weaker base, protic solvent), the most thermodynamically stable enolate will predominate. stackexchange.comquimicaorganica.org This is typically the more substituted enolate, as a more substituted double bond is more stable.

By choosing the appropriate reaction conditions, chemists can selectively generate either the kinetic or thermodynamic enolate, which then reacts with an electrophile (e.g., an alkyl halide) to yield a specific regioisomeric product. quimicaorganica.org

Transition State Analysis and Reaction Energetics

The selectivity observed in this compound reactions can be rationalized by analyzing the transition states and the energetic profiles of the reaction pathways. Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to model these aspects. nih.govtudelft.nl

Transition State Analysis

A transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products. researchgate.net The geometry and energy of the transition state determine the rate and selectivity of a reaction. For reactions of camphor derivatives, computational models can calculate the energies of different possible transition states, corresponding to different stereochemical or regiochemical pathways.

For example, in a diastereoselective α-functionalization reaction of a camphor-derived phosphonate, DFT calculations were used to compare the transition state energies for the electrophile attacking from the front face versus the back face. The calculations showed that the transition state leading to the experimentally observed S-configuration product was lower in energy by 1.9 kcal/mol compared to the transition state for the R-configuration. acs.org This energy difference, arising from steric and electronic factors, conclusively explains the high diastereoselectivity of the reaction. The analysis revealed that unfavorable steric interactions between the camphor skeleton and the approaching electrophile in the higher-energy transition state were the primary source of this selectivity. acs.org

Reaction Energetics

Activation Energy (Ea): This is the energy barrier that must be overcome for the reaction to proceed—the difference in energy between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Enthalpy of Reaction (ΔH): This is the net energy difference between the products and the reactants. A negative ΔH indicates an exothermic (energy-releasing) reaction, while a positive ΔH signifies an endothermic (energy-absorbing) reaction.

Computational studies can model the entire reaction pathway for a given transformation of this compound. By comparing the activation energies for competing pathways (e.g., exo vs. endo attack), researchers can predict which pathway is kinetically favored and thus which product will be dominant. acs.org These models allow for the quantification of steric and electronic effects, providing a deeper understanding of why a particular stereochemical or regiochemical outcome is preferred.

| Reaction Pathway | Relative Activation Energy (Ea) | Kinetic Favorability | Predicted Outcome |

|---|---|---|---|

| Pathway A (e.g., Endo Attack) | Lower | Favored | Major Product |

| Pathway B (e.g., Exo Attack) | Higher | Disfavored | Minor Product |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

High-resolution NMR spectroscopy is a powerful tool for determining the detailed structure and connectivity of organic molecules like Oxocamphor. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum, the arrangement and environment of hydrogen and carbon atoms within the molecule can be determined chemguide.co.ukyoutube.comsavemyexams.comlibretexts.org.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To overcome the complexities that may arise in the one-dimensional NMR spectra of molecules like this compound, multi-dimensional NMR techniques are employed. These techniques provide through-bond and through-space correlation information, aiding in the unambiguous assignment of signals and the confirmation of structural fragments princeton.eduyoutube.com.

COSY (COrrelation SpectroscopY): This 2D NMR technique reveals correlations between protons that are coupled to each other through typically two or three bonds. Analysis of a COSY spectrum for this compound would show cross-peaks connecting coupled protons, helping to establish the connectivity of adjacent proton-bearing carbon atoms princeton.eduyoutube.comsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a 2D NMR experiment that correlates protons with the carbons to which they are directly attached (one-bond correlations). An HSQC spectrum of this compound would display cross-peaks linking each proton signal to its corresponding carbon signal, facilitating the assignment of carbon resonances based on known proton assignments princeton.eduyoutube.comsdsu.educolumbia.edu.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a 2D NMR technique that provides correlations between protons and carbons separated by two, three, and occasionally four bonds. This is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms. Analysis of an HMBC spectrum would reveal long-range correlations, helping to piece together the different parts of the this compound molecule princeton.eduyoutube.comsdsu.educolumbia.edu.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY is a 2D NMR experiment that identifies protons that are spatially close to each other, regardless of the number of bonds separating them. This through-space correlation is based on the Nuclear Overhauser Effect (NOE). A NOESY spectrum of this compound could provide information about the molecule's three-dimensional conformation by showing correlations between protons that are in close proximity in space princeton.eduhuji.ac.il.

Solid-State NMR Spectroscopy for Conformational Analysis

While solution-state NMR provides information about molecular structure in a dynamic environment, solid-state NMR (SSNMR) is valuable for studying the structure and dynamics of molecules in the solid phase, which can be particularly relevant for understanding packing effects and polymorphism diva-portal.orgmdpi.commdpi.comnih.govcam.ac.uk. SSNMR can provide insights into the conformational analysis of this compound in its solid form, complementing the information obtained from solution-state studies. It can be used to characterize molecular conformation and intermolecular interactions in solid samples diva-portal.orgmdpi.com.

Quantitative NMR (qNMR) for Purity and Compositional Analysis

Quantitative NMR (qNMR) is an NMR-based technique used for the accurate determination of the concentration or purity of a substance within a sample mestrelab.comfujifilm.comjeol.comox.ac.uk. The principle of qNMR relies on the direct proportionality between the area of an NMR signal and the number of nuclei giving rise to that signal mestrelab.comfujifilm.com. This makes it a valuable method for assessing the purity of this compound samples or determining the composition of mixtures containing this compound without the need for a reference standard of the analyte itself mestrelab.comfujifilm.comjeol.com.

Vibrational and Electronic Spectroscopic Investigations

Vibrational (IR and Raman) and Electronic (UV-Vis) spectroscopies provide complementary information to NMR regarding the functional groups, bonding, and electronic transitions within the this compound molecule.

Detailed Infrared (IR) and Raman Spectroscopic Analysis

IR and Raman spectroscopies probe the vibrational modes of a molecule, providing a "fingerprint" that can be used for identification and the analysis of functional groups nih.govedinst.comuni-siegen.demt.com. IR spectroscopy is sensitive to changes in dipole moment during vibrations, while Raman spectroscopy is sensitive to changes in polarizability nih.govedinst.comuni-siegen.de.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as the carbonyl (C=O) group and C-H bonds in the bicyclic structure. Analysis of the positions and intensities of these bands provides information about the presence and environment of these groups nih.govedinst.comuni-siegen.de. Studies have confirmed intermediates and (+)-oxocamphor using IR spectroscopy sioc-journal.cn.

Raman Spectroscopy: The Raman spectrum of this compound would provide complementary information about its molecular vibrations, particularly those involving nonpolar bonds or symmetric vibrations that may be weak or absent in the IR spectrum nih.govedinst.comuni-siegen.de. Combining IR and Raman data allows for a more complete understanding of the vibrational modes of this compound nih.govedinst.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy involves the absorption of ultraviolet and visible light by a molecule, which results in the promotion of electrons to higher energy orbitals slideshare.netelte.huazooptics.commsu.eduvscht.cz. This technique is particularly useful for studying molecules with chromophores, such as carbonyl groups or conjugated systems. The UV-Vis spectrum of this compound would exhibit absorption bands corresponding to electronic transitions, such as n→π* transitions associated with the carbonyl group slideshare.netelte.huazooptics.comvscht.cz. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide information about the nature of these electronic transitions and the presence of chromophores elte.huazooptics.comvscht.cz. Studies on related bicyclic ketones, including 5-oxocamphor, have utilized UV and circular dichroism (CD) spectroscopy to investigate electronic properties and transitions nih.govresearchgate.net.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.

The PubChem entry for this compound (CID 201448), identified as 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde, indicates a molecular formula of C10H14O2 and a monoisotopic mass of 166.09938 Da. uni.lunih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This precision allows for the determination of the elemental composition of a molecule or fragment ion by matching the experimentally determined mass to theoretical masses calculated for various elemental combinations. For this compound (CID 201448), HRMS would be used to confirm the molecular formula C10H14O2 by accurately measuring the mass of the molecular ion or its adducts. PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound (CID 201448), which can be used in conjunction with HRMS data for increased confidence in identification, particularly in complex mixtures. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]+ | 167.10666 | 136.9 |

| [M+Na]+ | 189.08860 | 145.8 |

| [M+NH4]+ | 184.13320 | 148.7 |

| [M+K]+ | 205.06254 | 139.9 |

| [M-H]- | 165.09210 | 136.7 |

| [M+Na-2H]- | 187.07405 | 140.8 |

| [M]+ | 166.09883 | 138.2 |

| [M]- | 166.09993 | 138.2 |

Table 1: Predicted m/z and CCS values for this compound (CID 201448) adducts. uni.lu

Fragmentation Pattern Analysis and Mechanistic Insights

In Mass Spectrometry, once ions are generated, they can be subjected to fragmentation, typically through methods like Collision-Induced Dissociation (CID). The resulting fragment ions are then detected, producing a mass spectrum that shows the abundance of ions at different m/z values. The pattern of these fragments is characteristic of the molecule's structure, as bonds break in predictable ways based on their strengths and the stability of the resulting ions.

Analyzing the fragmentation pattern of this compound would involve identifying the m/z values of the fragment ions and proposing plausible structures for these fragments. This process, often aided by tandem MS (MS/MS) experiments, helps piece together the connectivity of atoms within the molecule. While specific detailed fragmentation data for this compound (CID 201448) was not found in the consulted sources, for bicyclic ketones like this compound, characteristic fragmentation pathways often involve cleavage of bonds within the bicyclic ring system, losses of small neutral molecules like carbon monoxide (CO) or water (H₂O), and fragmentations influenced by the presence of the ketone and aldehyde functional groups. Mechanistic insights into the fragmentation processes can be gained by studying the exact masses of the fragment ions (from HRMS) and comparing observed fragmentation patterns with known fragmentation pathways of similar compounds or with theoretically predicted fragmentation pathways.

Chiroptical Properties Analysis

Chiroptical properties refer to the differential interaction of chiral molecules with left and right circularly polarized light. These properties are particularly useful for studying the stereochemistry, conformation, and electronic structure of chiral compounds like this compound.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are vibrational spectroscopic techniques that measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized light in the infrared and Raman regions, respectively. Unlike ECD, which probes electronic transitions, VCD and ROA probe vibrational transitions, providing detailed information about the molecular conformation and local stereochemical environments. These techniques are highly sensitive to the three-dimensional structure of a molecule. Research on related bicyclic compounds, including camphorquinone (B77051), has utilized VCD to study their vibrational modes and stereochemical features. VCD and ROA spectra can be complex, and their interpretation often relies on comparison with theoretically calculated spectra for different conformers and stereoisomers.

Circularly Polarized Luminescence (CPL) Spectroscopy

Circularly Polarized Luminescence (CPL) spectroscopy measures the differential emission of left and right circularly polarized light by a chiral luminescent sample. CPL is the luminescence counterpart of ECD and provides insights into the excited-state structure and dynamics of chiral molecules. For this compound or related luminescent derivatives, CPL spectroscopy could be used to investigate the chirality in the excited state, which may differ from the ground-state chirality. Studies on camphorquinone, which exhibits faint fluorescence, have included investigations of its CPL spectra. nih.gov CPL spectra, like ECD, are sensitive to the stereochemistry and conformation of the molecule in its excited state and can provide complementary information to absorption-based chiroptical techniques.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a spectroscopic technique that measures the change in the optical rotation of a substance as a function of the wavelength of light. mgcub.ac.inbhu.ac.inkud.ac.in This phenomenon arises from the differential speed at which left and right circularly polarized light components propagate through a chiral medium, a property known as circular birefringence. mgcub.ac.inbhu.ac.in For optically active compounds, the specific rotation varies with decreasing wavelength, leading to characteristic ORD curves. mgcub.ac.inkud.ac.in These curves can exhibit a "Cotton effect" in the vicinity of an absorption band, which is a characteristic change in optical rotation. kud.ac.in The sign and shape of the Cotton effect can provide information about the stereochemistry and conformation of the molecule. kud.ac.in While the provided search results mention ORD in general and its applications for determining absolute configuration and conformational studies of various organic molecules, including camphor (B46023) kud.ac.in, specific detailed ORD data or studies solely focused on this compound were not found within the search results. ORD can be correlated with Electronic Circular Dichroism (ECD) through Kramers-Kronig transforms, offering complementary insights into chiroptical properties. nih.gov

Structure-Chiroptical Property Relationships

The chiroptical properties of a molecule, such as optical rotation and circular dichroism, are intimately linked to its three-dimensional structure and symmetry. researchgate.netox.ac.ukrsc.orgslideshare.net For chiral molecules like this compound, the arrangement of atoms and functional groups in space dictates how the molecule interacts with polarized light. The presence of a chromophore (a group that absorbs light) in a chiral environment is crucial for observing chiroptical effects, particularly the Cotton effect in ORD and CD spectra. kud.ac.in The magnitude and sign of these effects are sensitive to the conformation of the molecule and the spatial relationship between the chiral centers and the chromophore. kud.ac.in Studies on camphor derivatives and other chiral systems have extensively examined these structure-chiroptical property relationships, demonstrating how structural modifications, molecular symmetry, and the presence of heteroatoms or specific functional groups influence chiroptical responses. researchgate.netrsc.orgnih.gov While the general principles of structure-chiroptical property relationships are well-established and applicable to this compound as a chiral molecule with a ketone chromophore, specific research detailing these relationships solely for this compound was not found in the provided search results.

X-ray Crystallographic Structural Elucidation

Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule is crucial for understanding its properties and biological activity. X-ray crystallography can determine absolute configuration, particularly for enantiopure crystalline compounds, by exploiting the phenomenon of anomalous dispersion (also known as resonant scattering). mit.eduresearchgate.net This effect causes small differences in the intensity of diffracted X-rays for certain reflections (Bijvoet pairs) in non-centrosymmetric space groups. mit.eduresearchgate.net Historically, determining the absolute configuration of compounds containing only light atoms (like carbon, hydrogen, and oxygen, as in this compound) was challenging due to the weak anomalous scattering signal. mit.eduresearchgate.net However, advancements in methods and instrumentation now allow for the confident determination of absolute configuration even with oxygen as the heaviest atom, provided high-quality crystals are available. mit.edu The study on the synthesis of (+)-oxocamphor confirms that X-ray diffraction analysis was used to determine the absolute configuration of a related dibromocamphor intermediate. sioc-journal.cnsioc-journal.cn

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, and the intermolecular interactions between them play a significant role in determining the physical and chemical properties of a crystalline solid. researchgate.netnih.govmdpi.comrsc.org X-ray crystallography provides detailed information about how molecules pack together and the types of interactions present, such as hydrogen bonds, van der Waals forces, and π-π stacking. northwestern.educam.ac.uknih.govmdpi.comrsc.org Analyzing these interactions helps in understanding crystal formation, stability, and polymorphism. mdpi.com Tools like Hirshfeld surfaces and two-dimensional mapping of intermolecular contacts are used to visualize and quantify these interactions within the crystal lattice. nih.govrsc.org While the general principles of analyzing crystal packing and intermolecular interactions using X-ray data are well-established and applicable to any crystalline compound like this compound, specific details about the crystal packing and intermolecular interactions of this compound itself were not found in the provided search results. Studies on other camphor derivatives have explored molecular packing and intermolecular interactions, including hydrogen bonding, within their crystal structures. samipubco.comresearchgate.net

Computational and Theoretical Studies of Oxocamphor

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like oxocamphor. These calculations can provide information about optimized geometries, energies, vibrational frequencies, and electronic distributions.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a widely used ab initio approach for modeling the ground-state properties of molecules. researchgate.net It replaces the complex many-electron problem with an effective single-particle problem, making calculations computationally feasible for larger systems. uci.edu DFT calculations have been employed to optimize the molecular structure of camphor (B46023) derivatives, including those structurally related to this compound, and to obtain their ground state properties such as optimization energy. samipubco.comresearchgate.net The fundamental tenet of DFT is that any property of a system of interacting particles can be viewed as a functional of the ground state density. rutgers.edu The Hohenberg-Kohn theorems provide the existence proof for this, stating that the ground state electron density uniquely determines the external potential and thus all properties of the system. rutgers.eduabinit.org The Kohn-Sham (KS) approach, a key development in DFT, replaces the original many-body problem with an auxiliary independent particle problem whose exact ground-state density equals that of the interacting system. rutgers.eduabinit.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study electronically excited states and time-dependent phenomena. researchgate.netuci.edu It has become a popular tool for computing the signatures of electronically excited states, particularly properties related to optical absorption and emission spectra. researchgate.netrsc.org TD-DFT is based on the Runge-Gross theorem, which proves a one-to-one mapping between time-dependent potentials and densities. uci.edu This allows for the replacement of the demanding interacting time-dependent Schrödinger equation with a simpler set of equations to propagate. uci.edu TD-DFT calculations have been used to confirm findings related to excited states in camphor derivatives. researchgate.net Linear response TD-DFT is commonly used to extract optical absorption spectra and transition frequencies to electronic excited states. uci.edu While primarily used for transition densities, excited-state densities can also be extracted from TD-DFT. arxiv.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides insights into the charge distribution and reactive sites of a molecule. The MEP surface illustrates the potential experienced by a positive point charge at different points in space around the molecule. Regions of negative potential (typically red) indicate areas where a positive charge would be attracted, often corresponding to electron-rich regions or potential sites for electrophilic attack or hydrogen bonding. Regions of positive potential (typically blue) indicate areas where a positive charge would be repelled, corresponding to electron-deficient regions or potential sites for nucleophilic attack. cresset-group.com MEP studies have been carried out on camphor derivatives using DFT methods, revealing charge distributions. samipubco.comresearchgate.net For example, in a related compound, the oxadiazole ring and carbonyl/hydroxyl groups were found to be in negative regions, while methyl and phenyl rings were in positive regions. samipubco.comresearchgate.net Visual inspection of MEP maps can provide insight into how a molecule might interact with a protein active site. cresset-group.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The HOMO is the highest energy orbital containing electrons, while the LUMO is the lowest energy orbital without electrons. youtube.com These orbitals are often the key players in chemical reactions, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. FMO analysis, including the visualization of HOMO and LUMO orbitals in 3D, has been performed on camphor derivatives using DFT methods. samipubco.comresearchgate.netresearchgate.net These analyses help to understand the electronic transitions and potential reaction pathways.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on molecular behavior, exploring conformational flexibility and transitions over time. windows.netunimi.it

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the various spatial arrangements (conformers) a molecule can adopt and their relative energies. The collection of these conformers and their energies forms the energy landscape of the molecule. qcware.combiorxiv.orgbiorxiv.orgresearchgate.net Mapping the energy landscape is essential for understanding molecular behavior and properties, as functionally relevant motions often occur along low-energy pathways. biorxiv.orgbiorxiv.org Molecular dynamics (MD) simulations are valuable tools for investigating the conformational diversity of molecules and exploring these energy landscapes. windows.netunimi.itqcware.complos.orgnih.govnih.gov MD simulations approximate the forces governing atomic motions. windows.net Conformational analysis can reveal accessible molecular shapes, energy barriers between conformations, and factors influencing molecular flexibility. qcware.com Methods like metadynamics in conjunction with MD simulations can be used to sample conformational space and compute free-energy landscapes. nih.gov

Solvent Effects on Molecular Properties and Spectroscopies

The surrounding solvent can significantly influence the molecular properties and spectroscopic behavior of a solute like this compound. Computational approaches, such as those combining quantum mechanics (QM) with molecular dynamics (MD) simulations, are employed to model these solvent effects. frontiersin.orgacs.orgnih.gov These methods can account for both the average effects of the solvent as a continuum (using models like the polarizable continuum model, PCM) and specific interactions, such as hydrogen bonding, by considering explicit solvent molecules around the solute. frontiersin.orgacs.orgnih.govresearchgate.netnih.gov

Studies on related camphor derivatives, like camphorquinone (B77051), have utilized QM/MD approaches to simulate spectroscopic features in solution, demonstrating good agreement with experimental results. frontiersin.orgacs.orgnih.gov This suggests that similar computational strategies can be effectively applied to this compound to understand how different solvents might affect its electronic properties and, consequently, its absorption and emission spectra. frontiersin.orgacs.org The modeling of solvent effects often involves sampling different configurations of the solute-solvent system through molecular dynamics and then performing quantum mechanical calculations on representative snapshots. frontiersin.orgacs.orgresearchgate.netnih.gov

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations are crucial for predicting various spectroscopic parameters of chiral molecules like this compound, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Circularly Polarized Luminescence (CPL) spectra. researchgate.netchemrxiv.orgtechnologynetworks.com These chiroptical spectroscopies are sensitive to the three-dimensional structure and absolute configuration of chiral molecules. technologynetworks.comcore.ac.uk

Prediction of ECD, VCD, CPL Spectra

Computational methods, particularly those based on quantum chemistry like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict ECD, VCD, and CPL spectra. researchgate.nettechnologynetworks.comechemcom.com These calculations involve determining the electronic transitions and associated rotational strengths (for ECD and CPL) or vibrational modes and corresponding rotational strengths (for VCD). chemrxiv.orgcore.ac.uk

For ECD and CPL spectra, the prediction often involves calculating electronic excitation energies and transition dipole and magnetic dipole moments. chemrxiv.org For VCD spectra, the calculation of atomic axial tensors is necessary. core.ac.uk The accuracy of these predictions depends on the chosen computational method, basis set, and the proper consideration of vibrational effects and solvent interactions. frontiersin.orgacs.orgresearchgate.nettechnologynetworks.comcore.ac.uk

Studies on camphor and its derivatives have shown that computational methods can provide valuable insights into the origin of features observed in ECD and CPL spectra, even for formally forbidden transitions like the n → π* carbonyl transition. frontiersin.orgresearchgate.net

Comparison of Theoretical and Experimental Data

Comparing theoretically predicted spectra with experimental data is essential for validating computational methods and gaining a deeper understanding of molecular properties. researchgate.netechemcom.comnih.govnih.govmdpi.com For this compound and related bicyclic ketones, comparisons between calculated and experimental ECD, VCD, and CPL spectra have been reported. researchgate.netresearchgate.netresearchgate.net

Discrepancies between theoretical and experimental spectra can arise from various factors, including limitations of the computational model (e.g., neglecting dynamic solvent effects or anharmonicity), the quality of the experimental data, and the presence of multiple conformers in solution. researchgate.nettechnologynetworks.comcore.ac.ukmdpi.com

Despite these challenges, good agreement between theoretical and experimental results has been achieved for various spectroscopic properties of camphor derivatives. researchgate.netechemcom.comnih.govnih.govmdpi.com For instance, comparisons of calculated and experimental vibrational spectra have shown good reproduction of band frequencies, although intensities can be influenced by the lack of consideration of intermolecular interactions in some models. mdpi.com These comparisons help refine computational protocols and provide confidence in the theoretical interpretation of spectroscopic observations. researchgate.netnih.govnih.gov

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound, providing details about reaction pathways, transition states, and energetics that may be difficult to obtain experimentally. openaccessjournals.comnumberanalytics.comaps.orgrsc.orgmdpi.comrsc.org

Transition State Characterization

A key aspect of understanding a reaction mechanism is the characterization of transition states. numberanalytics.comaps.orgnih.govucsb.edumit.edusmu.edu Transition states represent the highest energy points along a reaction pathway and are crucial for determining reaction rates and selectivity. numberanalytics.comaps.orgnih.govucsb.edumit.edu Computational methods can locate and characterize transition states by searching for first-order saddle points on the potential energy surface. nih.govucsb.edu

Techniques like the synchronous transit-guided quasi-Newton approach (QST) can be used to locate transition states by providing initial guesses based on reactant and product structures. ucsb.edu Vibrational analysis of a located transition state should reveal one imaginary frequency, corresponding to the reaction coordinate. ucsb.edu Characterizing the transition state involves analyzing its geometry, electronic structure, and energy. numberanalytics.comnih.gov

While specific computational studies on the transition states of reactions of this compound were not explicitly found in the search results, the general principles of transition state characterization using computational chemistry are well-established and applicable. numberanalytics.comnih.govucsb.edumit.edu

Reaction Pathway Elucidation and Energetics

Computational chemistry allows for the elucidation of entire reaction pathways, mapping the transformation from reactants to products through intermediates and transition states. numberanalytics.comaps.orgrsc.orgmdpi.comsmu.eduarxiv.org This involves identifying stationary points (minima for reactants, products, and intermediates, and saddle points for transition states) on the potential energy surface and connecting them via intrinsic reaction coordinate (IRC) calculations. numberanalytics.comucsb.edusmu.edu

By calculating the energies of these stationary points, computational studies can determine the energetics of the reaction, including activation energies (energy difference between reactants and the highest transition state) and reaction energies (energy difference between reactants and products). numberanalytics.comaps.orgrsc.orgsmu.edu This energetic information is vital for predicting reaction feasibility and understanding reaction rates. numberanalytics.comaps.org

Computational studies on reaction mechanisms often involve exploring different possible pathways and determining the most favorable one based on the calculated energy barriers. numberanalytics.comrsc.orgarxiv.org While specific detailed reaction pathway and energetics studies of this compound were not found, computational methods have been used to elucidate mechanisms for reactions involving related compounds or transformations relevant to bicyclic systems. rsc.org For example, computational elucidation of reaction mechanisms involving rearrangements and cyclizations has been reported. rsc.org

5.5. Enzyme-Ligand Interactions and Docking Studies (excluding biological effects) 5.5.1. Active Site Analysis and Binding Modes

Computational and theoretical studies, particularly molecular docking, are valuable tools for investigating the interactions between small molecules like this compound and biological targets such as enzymes. Molecular docking aims to predict the preferred orientation (pose) of a ligand when bound to a protein and estimate the binding affinity. nih.govnih.gov This provides atomic-level insights into molecular recognition and is widely used in the study of biomolecular interactions and mechanisms. nih.govnih.gov

Molecular docking involves two primary steps: predicting the ligand's conformation and its position within the binding site, and then scoring these predicted poses to estimate binding affinity. nih.gov Various software suites, such as AutoDock, are employed for these computational tasks, utilizing different algorithms and scoring functions. nih.gov These methods can explore the conformational space of the ligand within the enzyme's active site. nih.govnih.gov

Active site analysis is a crucial component of understanding enzyme-ligand interactions. The active site is the specific region on an enzyme where the ligand binds and the enzymatic reaction occurs. scitechnol.comacs.org The shape, size, and chemical properties of the active site determine the specificity of the enzyme-ligand interaction. scitechnol.comnih.gov Computational methods can help predict active sites and analyze the interactions occurring within them. nih.gov

While specific detailed computational studies focusing solely on this compound's interaction with a particular enzyme's active site and its precise binding modes were not extensively detailed in the search results, the principles of these computational techniques are directly applicable. Studies on related compounds or enzymes provide context for how this compound's interactions would be investigated computationally. For instance, research on 6-oxocamphor hydrolase (OCH) highlights its role in specific enzymatic cascades and suggests that computational approaches are used in its functional annotation and understanding its interactions grafiati.comresearchgate.netrsc.org. The study of oxicams, which share a structural motif, binding to cyclooxygenase (COX) enzymes demonstrates how detailed analysis of active site residues and water-mediated hydrogen bonds reveals specific binding poses researchgate.netnih.gov.

Computational docking studies on other enzyme-ligand systems illustrate the typical outputs, such as binding energies and identification of key amino acid residues involved in interactions. For example, studies on oxo-azo compounds interacting with JAK-1 protein identified hydrogen bonds and hydrophobic interactions with specific residues like Leu-881 and Ser-963 within the binding site nih.gov. These studies often involve visualizing interactions using software like Discovery Studio Visualizer jpionline.orgresearchgate.net.

The lock-and-key and induced-fit models are fundamental concepts in describing how enzymes and ligands interact at the active site. scitechnol.comresearchgate.net The lock-and-key model posits a rigid, complementary fit, while the induced-fit model suggests conformational changes in the enzyme upon ligand binding to achieve an optimal fit. scitechnol.comresearchgate.net Understanding which model best describes this compound's interaction with a target enzyme would be a key outcome of computational studies.

Research findings in computational docking often involve comparing the binding affinities and interaction profiles of different ligands to the same enzyme target. nih.govjpionline.org Lower binding energy values typically indicate stronger predicted binding affinities. jpionline.orgfip.org Analysis of the types and locations of interactions (e.g., hydrogen bonds with specific amino acid residues) provides insights into the molecular basis of binding specificity. nih.govjpionline.org

While specific data tables for this compound were not retrieved, a hypothetical example based on the type of data presented in similar docking studies is provided below to illustrate the kind of detailed research findings that would result from such computational analyses.

Hypothetical Data Table: Predicted Binding Interactions of this compound with a Model Enzyme Active Site

| Interaction Type | Interacting Residue | Amino Acid (Three-Letter Code) | Distance (Å) | Predicted Strength |

| Hydrogen Bond | Arg-XXX | ARG | 2.8 | Strong |

| Hydrogen Bond | Tyr-YYY | TYR | 3.1 | Medium |

| Hydrophobic | Leu-ZZZ | LEU | - | Significant |

| Van der Waals | Multiple | - | - | Cumulative |

| Electrostatic | Lys-AAA | LYS | - | Variable |